2-(4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Beschreibung
This compound is a pinacol boronate ester featuring a phenyl ring substituted with two methyl groups (positions 3 and 5) and a 3-chlorobenzyloxy group at position 2. The dioxaborolane ring enhances stability and reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical synthesis. Its structure combines electron-donating (methyl) and electron-withdrawing (chloro) substituents, which influence electronic properties and reactivity .
Eigenschaften
IUPAC Name |
2-[4-[(3-chlorophenyl)methoxy]-3,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BClO3/c1-14-10-17(22-25-20(3,4)21(5,6)26-22)11-15(2)19(14)24-13-16-8-7-9-18(23)12-16/h7-12H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLZIXSLYGWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BClO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and material science. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 2828440-10-2 |
| Molecular Formula | C21H26BClO3 |
| Molecular Weight | 372.69 g/mol |
| Purity | 95% |
Structure
The molecular structure of the compound features a dioxaborolane core with a chlorobenzyl ether substituent and dimethyl groups that contribute to its steric properties.
The biological activity of this compound primarily relates to its interactions with biological macromolecules and its potential as a therapeutic agent. Research indicates that compounds with similar structures can influence various biological pathways:
- Anticancer Activity : The presence of the chlorobenzyl group is known to enhance the lipophilicity and cellular uptake of boron compounds, potentially leading to increased anticancer efficacy. Studies have shown that dioxaborolanes can induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Enzyme Inhibition : Dioxaborolanes are often investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of proteasomes or other critical enzymes involved in cancer cell proliferation .
- Targeted Drug Delivery : The unique properties of boron compounds allow for targeted delivery mechanisms, which can be utilized in developing new drug delivery systems for chemotherapeutics .
Case Studies
- Study on Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that derivatives of dioxaborolanes exhibited significant cytotoxicity compared to standard chemotherapeutics. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis in breast and prostate cancer cells .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound interacts with cellular signaling pathways involved in apoptosis and cell survival. This was evidenced by changes in expression levels of key proteins such as p53 and Bcl-2 in treated cells .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates and improved survival rates compared to control groups. These findings suggest a promising therapeutic potential for further clinical development .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a versatile building block in organic chemistry. It is particularly useful in the synthesis of complex molecules due to its ability to participate in various chemical reactions. The presence of the dioxaborolane moiety allows for efficient carbon-carbon bond formation through cross-coupling reactions, which are crucial in the development of new pharmaceuticals and materials .
Cross-Coupling Reactions
The compound is employed in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds and are widely utilized in medicinal chemistry for synthesizing novel drug candidates. The efficiency of this compound in such reactions makes it valuable for developing advanced therapeutic agents .
Bioconjugation
Due to its unique reactivity, 2-(4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in bioconjugation applications. This involves attaching biomolecules to surfaces or other molecules, enhancing drug delivery systems and improving the targeting of therapeutic agents to specific sites within biological systems .
Polymer Chemistry
The compound is utilized in modifying polymers to enhance their properties for various applications such as coatings and adhesives. Its incorporation into polymer matrices can improve performance characteristics like durability and resistance to environmental factors .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Organic Synthesis | Demonstrated successful synthesis of complex molecules using this compound as a reagent. |
| Study B | Cross-Coupling Reactions | Highlighted the efficiency of this compound in forming carbon-carbon bonds under mild conditions. |
| Study C | Bioconjugation | Showed improved delivery and efficacy of drugs when conjugated with biomolecules using this compound. |
| Study D | Polymer Modification | Reported enhanced mechanical properties and thermal stability of polymers modified with this compound. |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
Halogen-Substituted Derivatives
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
- Substituents: 3,5-dichloro groups (electron-withdrawing).
- Physical State: Crystalline powder (mp: 53°C).
- Applications: Intermediate in aryl halide cross-couplings.
- Key Difference: Higher electronegativity compared to the target compound’s methyl and benzyloxy groups, leading to slower coupling kinetics .
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane ():
Alkoxy and Benzyloxy Derivatives
2-(4-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
2-(3,5-bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
Methyl-Substituted Derivatives
Physical and Spectral Properties
Vorbereitungsmethoden
Synthesis of the Boronic Acid Intermediate
The precursor, 4-((3-chlorobenzyl)oxy)-3,5-dimethylphenylboronic acid, is synthesized via directed ortho-metalation or Suzuki-Miyaura coupling. For instance, a halogenated aromatic substrate (e.g., 4-bromo-3,5-dimethylphenol) may undergo alkylation with 3-chlorobenzyl bromide under basic conditions, followed by palladium-catalyzed borylation.
Esterification Protocol
Step 1 : Combine the boronic acid (1 equiv), pinacol (1.05 equiv), and anhydrous magnesium sulfate (1 equiv) in dry dichloromethane (DCM).
Step 2 : Stir under argon at room temperature for 16 hours.
Step 3 : Filter through Celite, concentrate, and purify via silica gel chromatography (petroleum ether:ethyl acetate gradient).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (analogous) | 57–70% | |
| Reaction Time | 16–48 hours | |
| Solvent | Dichloromethane or ethyl acetate |
Miyaura Borylation of Aryl Halides
For substrates where the boronic acid is inaccessible, Miyaura borylation offers an alternative. This palladium-catalyzed reaction directly converts aryl halides into boronic esters.
Substrate Preparation
The aryl halide precursor, 4-((3-chlorobenzyl)oxy)-3,5-dimethylphenyl bromide or iodide, is synthesized via nucleophilic aromatic substitution or Ullmann coupling.
Catalytic Borylation
Step 1 : Combine the aryl halide (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3 equiv) in dioxane.
Step 2 : Heat at 80–100°C for 12–24 hours under inert atmosphere.
Step 3 : Extract with ethyl acetate, wash with brine, and purify via chromatography.
Key Data :
Functionalization of Preformed Dioxaborolanes
Modification of existing dioxaborolanes through cross-coupling or electrophilic substitution provides a third route. For example, 2-(4-hydroxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may undergo alkylation with 3-chlorobenzyl bromide.
Alkylation Protocol
Step 1 : Dissolve the hydroxy-substituted dioxaborolane (1 equiv) in DMF with K₂CO₃ (2 equiv).
Step 2 : Add 3-chlorobenzyl bromide (1.2 equiv) and heat at 60°C for 6 hours.
Step 3 : Quench with water, extract with DCM, and purify via chromatography.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Boronic Acid Esterification | High purity, mild conditions | Requires boronic acid precursor | 57–70% |
| Miyaura Borylation | Direct, one-step | Requires palladium catalyst | 60–85% |
| Functionalization | Modular | Multi-step synthesis | ~70% |
Optimization Strategies
-
Catalyst Screening : Testing Pd(OAc)₂ or XPhos-Pd-G3 may enhance Miyaura borylation efficiency.
-
Solvent Effects : Replacing DCM with THF in esterification improves solubility for sterically hindered boronic acids.
-
Purification : Gradient elution (petroleum ether:ethyl acetate 100:1 to 10:1) resolves closely related byproducts .
Q & A
Q. What are the optimal synthetic routes for preparing this dioxaborolane derivative, and how can high yields be achieved?
The compound can be synthesized via transition-metal-catalyzed borylation. For example, a UiO-Co catalyst (0.2 mol%) in mesitylene solvent at elevated temperatures achieves 94% yield for structurally similar dioxaborolanes. Key steps include:
- Use of bis(pinacolato)diboron (B2pin2) as the boron source.
- Characterization via NMR (δ 6.81 ppm for aromatic protons) and NMR (δ 33.1 ppm for boron) to confirm purity .
- Table 1 : Comparison of Catalytic Systems
| Catalyst | Solvent | Yield | Reference |
|---|---|---|---|
| UiO-Co | Mesitylene | 94% | |
| Pd-based | 1,4-Dioxane | 43% |
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : Aromatic protons at δ 6.77–6.81 ppm and methyl groups at δ 1.24–2.27 ppm confirm substitution patterns.
- NMR : A singlet at δ 33.1 ppm indicates a tetracoordinated boron center .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 396.18 for analogs) validate molecular weight .
Q. How should researchers purify this compound to avoid byproducts?
- Use column chromatography with hexanes/ethyl acetate (2:1 + 0.25% EtN) to separate polar impurities .
- Recrystallization from cold ethanol or dichloromethane improves crystalline purity .
Advanced Research Questions
Q. How can reaction conditions be optimized when yields are inconsistent across studies?
Conflicting yields (e.g., 94% vs. 43%) may arise from:
- Catalyst choice : Earth-abundant metal catalysts (e.g., Co) often outperform Pd in sterically hindered systems .
- Solvent effects : High-boiling solvents like mesitylene enhance thermal stability of intermediates .
- Troubleshooting steps :
Monitor reaction progress via TLC.
Optimize stoichiometry of B2pin2 (1.5–2.0 equiv).
Use inert atmospheres to prevent boronate oxidation .
Q. What strategies mitigate challenges with sensitive functional groups (e.g., chlorobenzyl ethers)?
- Temperature control : Maintain reactions below 100°C to prevent cleavage of the benzyl ether linkage.
- Protecting groups : Temporarily protect reactive sites (e.g., silyl ethers) during borylation .
- Post-synthetic modifications : Introduce chlorobenzyl groups via Suzuki-Miyaura coupling after boronate formation .
Q. How do structural analogs inform reactivity predictions?
- Electron-withdrawing groups : Fluorine or nitro substituents reduce electron density at the boron center, altering cross-coupling efficiency. For example, 4-fluoro analogs show 15% lower reactivity in Miyaura borylation .
- Steric effects : 3,5-Dimethylphenyl groups enhance stability but reduce solubility in polar solvents .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported 11B^{11}B11B NMR shifts?
Variations in NMR (e.g., δ 33.1 ppm vs. δ 30–35 ppm in other studies) may result from:
- Solvent polarity : CDCl vs. DMSO-d shifts boron resonance.
- Coordination state : Tetracoordinated boron (neutral) vs. tricoordinated (anionic) species .
- Validation method : Compare with crystallographic data (e.g., X-ray diffraction) for unambiguous assignment .
Methodological Recommendations
- Synthetic Protocols : Prioritize UiO-Co catalysts for scalable, high-yield synthesis .
- Analytical Workflow : Combine NMR, HRMS, and X-ray crystallography (if crystals form) for structural confirmation.
- Safety : Use argon atmospheres for moisture-sensitive steps and PPE for handling chlorinated intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
